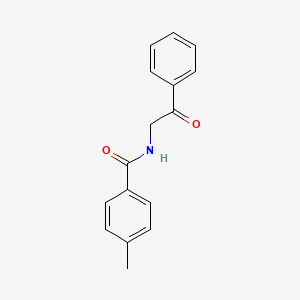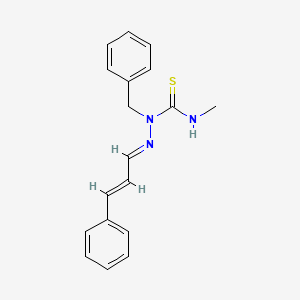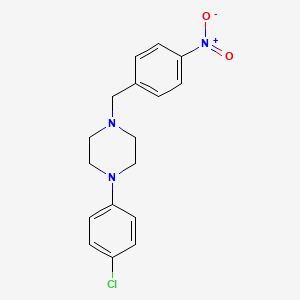
4-methyl-N-(2-oxo-2-phenylethyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of analogues related to 4-methyl-N-(2-oxo-2-phenylethyl)benzamide involves acylation and alkylation processes, which significantly influence the compound's anticonvulsant activity. Insertion of a methylene group between the amino group and the aromatic ring slightly increases anticonvulsant potency but also toxicity (Clark & Davenport, 1987). Furthermore, the synthesis of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) through nucleophilic acyl substitution underlines the versatility of benzamide derivatives in synthesizing complex molecular structures (Bachl & Díaz, 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and DFT calculations, is crucial for understanding the spatial arrangement and electronic properties of the molecule. For instance, studies on similar benzamide derivatives reveal their crystalline structures and how intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to their stability and reactivity (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 4-methyl-N-(2-oxo-2-phenylethyl)benzamide derivatives is influenced by their functional groups. For example, the photochemical reaction of related enamino ketones with benzophenone yields compounds with varied structures and potential biological activities, highlighting the compound's versatility in chemical transformations (Tokumitsu & Hayashi, 1980).
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
4-methyl-N-(2-oxo-2-phenylethyl)benzamide and its analogues have been studied for their anticonvulsant properties. Research by Clark and Davenport (1987) showed that modifying the structure of similar compounds can affect their anticonvulsant potency and toxicity (Clark & Davenport, 1987). Additionally, Lambert et al. (1995) synthesized and evaluated two new ameltolide analogues, derivatives of 4-Amino-N-(2,6-dimethylphenyl)benzamide, and found them superior to phenytoin in certain anticonvulsant models (Lambert et al., 1995).
Biological Evaluation for Medical Applications
Saeed et al. (2015) reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, demonstrating potential biological applications, including human recombinant alkaline phosphatase inhibition (Saeed et al., 2015). Ravinaik et al. (2021) designed and synthesized benzamide derivatives for anticancer activity, showing moderate to excellent activity in several cancer cell lines (Ravinaik et al., 2021).
Antibacterial Activity
Karai et al. (2018) synthesized a compound structurally similar to 4-methyl-N-(2-oxo-2-phenylethyl)benzamide and demonstrated its antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria (Karai et al., 2018). Zadrazilova et al. (2015) assessed similar benzamides as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA), showing potential as antibacterial compounds (Zadrazilova et al., 2015).
Selective Agonist for Receptors
Fujio et al. (2000) synthesized a series of benzamides as selective agonists for the 5-HT1A receptor, one of which showed potent agonistic activity (Fujio et al., 2000). Dvorak et al. (2015) identified glycine benzamides as potent agonists for the GPR139 receptor, showing good drug-like properties and blood-brain barrier permeability (Dvorak et al., 2015).
Anti-Proliferative Agents
Soni et al. (2015) explored quinuclidinone derivatives as potential anti-cancer agents, revealing potent anti-cancer activity among synthesized analogues (Soni et al., 2015).
Propiedades
IUPAC Name |
4-methyl-N-phenacylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)16(19)17-11-15(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYLEAXMRCNYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352684 | |
| Record name | 4-methyl-n-(2-oxo-2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-n-(2-oxo-2-phenylethyl)benzamide | |
CAS RN |
82221-14-5, 5617-66-3 | |
| Record name | 4-Methyl-N-(2-oxo-2-phenylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82221-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-n-(2-oxo-2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5673200.png)
![1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5673232.png)
![1-(cyclopropylcarbonyl)-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5673234.png)
![6-methyl-9-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5673242.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)
![(4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5673262.png)
![2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5673264.png)

![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)
![3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B5673284.png)
![2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5673287.png)


![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)